Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Catalog No.
S1892051
CAS No.
78086-72-3
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-car...

CAS Number

78086-72-3

Product Name

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

IUPAC Name

methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1

InChI Key

AELKYRWKHKGMAD-NTSWFWBYSA-N

SMILES

CC1C(OC(O1)(C)C)C(=O)OC

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC
  • MMTD-OMe is a derivative of L-threonine, a naturally occurring amino acid [].
  • It is synthesized by attaching a methyl group and a protecting group (isopropylidene) to the threonine molecule [].
  • The specific stereochemistry (4R,5S) refers to the spatial arrangement of groups around the central carbon atoms in the molecule [].
  • While its natural origin is linked to L-threonine, MMTD-OMe itself is not typically found naturally.

Molecular Structure Analysis

  • MMTD-OMe possesses a six-membered cyclic structure called a 1,3-dioxolane ring, containing two oxygen atoms and four carbon atoms [].
  • Three methyl groups (CH3) are attached to the molecule, along with a methoxy group (OCH3) linked to a carboxylic acid group (COOH) through a methyl ester linkage (COOCH3) [].
  • The stereochemistry (4R,5S) designates the configuration of the two hydroxyl groups (OH) on the 1,3-dioxolane ring [].

Chemical Reactions Analysis

  • Synthesis: The exact synthesis route for MMTD-OMe is not widely reported in scientific literature. However, it likely involves the reaction of L-threonine with acetone (to form the isopropylidene protecting group) followed by esterification with methanol [].
  • Decomposition: MMTD-OMe can potentially undergo hydrolysis under acidic or basic conditions, breaking down into L-threonine and the corresponding alcohol and acid fragments [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility, and stability for MMTD-OMe is currently unavailable in scientific databases.
  • Due to the presence of the ester group and hydroxyl groups, it is expected to be moderately soluble in polar organic solvents like methanol or ethanol.
  • Research on the specific mechanism of action of MMTD-OMe is limited.
  • Given its structural similarity to L-threonine, it might possess similar properties depending on the context. L-threonine plays a role in protein synthesis and various metabolic processes [].
  • However, the bulky protecting group (isopropylidene) likely hinders its ability to directly mimic L-threonine in biological systems.
  • There is no documented safety information readily available for MMTD-OMe.
  • As a general precaution, organic compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Future Research Directions

  • Further research is needed to explore the potential applications of MMTD-OMe.
  • Studies could investigate its use as a precursor for the synthesis of L-threonine derivatives or its role as a reactant in specific organic reactions.
  • Additionally, investigations into its biochemical properties and potential biological activity are warranted.
  • Organic synthesis

    The molecule contains a 1,3-dioxolane ring, a common functional group used as a protecting group in organic synthesis. This suggests Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate might be used as a protecting group for carbonyl compounds (aldehydes and ketones) during organic reactions PubChem, National Institutes of Health: .

  • Carbohydrate chemistry

    The molecule also possesses a resemblance to carbohydrate structures, particularly derivatives of L-threonine. Research in this area might involve using Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a building block or precursor for the synthesis of more complex carbohydrate molecules Sigma-Aldrich: .

  • Proteomics research

    Some commercial suppliers list Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a product for proteomics research, but the specific application is not disclosed. Proteomics is the study of proteins, and this molecule might be used in protein modification or analysis techniques, though more information is needed to confirm this. SCBT Biotechnology

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Dates

Modify: 2023-08-16

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